Higher Electronic Bandgap vs. MnFe2O4 for Enhanced Photocatalytic and Optoelectronic Performance
Density functional theory (DFT) calculations comparing MgFe2O4 and MnFe2O4 under pressures from 0 to 20 GPa reveal that MgFe2O4 possesses a higher electronic bandgap energy than MnFe2O4, both exhibiting semiconductor behavior [1]. This wider bandgap contributes to dominant absorption and optical conductivity in the visible region for MgFe2O4, making it a more favorable candidate for optoelectronic and photocatalytic applications [1].
| Evidence Dimension | Electronic Bandgap Energy |
|---|---|
| Target Compound Data | Higher bandgap energy than MnFe2O4 |
| Comparator Or Baseline | MnFe2O4 (lower bandgap energy) |
| Quantified Difference | Quantified difference not explicitly provided in abstract; qualitative comparison based on DFT calculations |
| Conditions | DFT-based CASTEP Code calculations under pressures ranging from 0 to 20 GPa |
Why This Matters
A higher bandgap in MgFe2O4 enables superior performance in photocatalytic degradation of organic pollutants under visible light, directly influencing material selection for environmental remediation and solar energy conversion.
- [1] A comparative DFT study of MgFe2O4 and MnFe2O4 spinel ferrites at various pressures to investigate the structural, mechanical, electronic, magnetic and optical properties for multifunctional applications. Computational and Theoretical Chemistry, 2024, 1235, 114546. View Source
